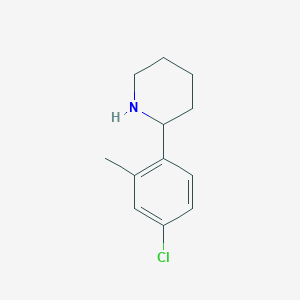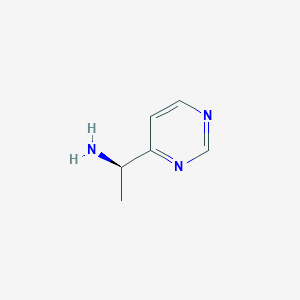
N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is a compound that features a thiazole ring and a xanthene core. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, while xanthenes are tricyclic compounds known for their fluorescent properties . This combination of structures imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the xanthene core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The xanthene core’s fluorescent properties allow it to be used as a probe in various biological assays .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug featuring a thiazole ring.
Uniqueness
N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a thiazole ring and a xanthene core, which imparts both biological activity and fluorescent properties. This dual functionality makes it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C17H12N2O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C17H12N2O2S/c20-16(19-17-18-9-10-22-17)15-11-5-1-3-7-13(11)21-14-8-4-2-6-12(14)15/h1-10,15H,(H,18,19,20) |
InChI Key |
OHPWCFZNMSTUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13594490.png)
![rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)







![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)

![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)

